molecular formula C20H24N2O4S B2394659 2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 1428366-67-9

2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2394659
CAS No.: 1428366-67-9
M. Wt: 388.48
InChI Key: ROMSEEWBAYBPQR-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its diverse applications in research and potential therapeutic uses. This compound is characterized by its complex structure, which includes a phenoxy group, a propionyl group, and a tetrahydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core is then functionalized with a propionyl group and a phenoxy group through a series of reactions that may include acylation, sulfonation, and etherification. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet the stringent requirements for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways and cellular functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and sulfonamides, such as:

  • 2-phenoxy-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
  • 2-phenoxy-N-(2-butyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide.

Uniqueness

What sets 2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-20(23)22-11-10-16-8-9-18(14-17(16)15-22)21-27(24,25)13-12-26-19-6-4-3-5-7-19/h3-9,14,21H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMSEEWBAYBPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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